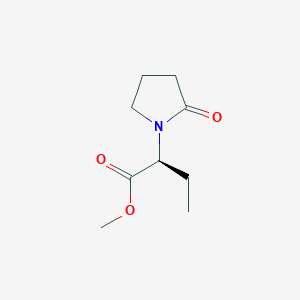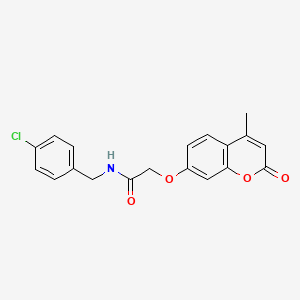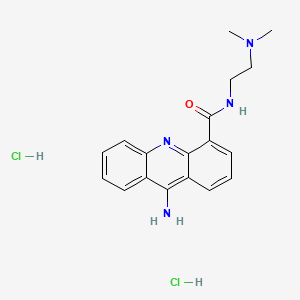![molecular formula C12H16O4S2 B12122809 Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- CAS No. 893723-13-2](/img/structure/B12122809.png)
Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group, with a 2-[(5-methyl-2-thienyl)sulfonyl] substituent. It is a colorless oil that crystallizes near room temperature and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be synthesized through several methods. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further reacted with 2-[(5-methyl-2-thienyl)sulfonyl] chloride under appropriate conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- typically involves large-scale hydrogenation reactors and specialized equipment to handle the sulfonylation process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
Benzoic acid derivatives: Have an aromatic ring instead of a cyclohexane ring, leading to different chemical behavior.
Sulfonyl-containing compounds: Share the sulfonyl group but may have different core structures, affecting their overall properties and applications.
The uniqueness of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- lies in its specific combination of a cyclohexane ring, carboxylic acid group, and sulfonyl substituent, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
893723-13-2 |
|---|---|
Molekularformel |
C12H16O4S2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)sulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H16O4S2/c1-8-6-7-11(17-8)18(15,16)10-5-3-2-4-9(10)12(13)14/h6-7,9-10H,2-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZZVCMJGYJPHEQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)S(=O)(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12122734.png)


![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)

![5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)


![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)
![[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12122820.png)

